molecular formula C12H18O2 B2823954 Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 1263291-39-9

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Cat. No.: B2823954
CAS No.: 1263291-39-9
M. Wt: 194.274
InChI Key: BAOUWGVQCUYLAA-JGPRNRPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,8S,9r)-bicyclo[610]non-4-ene-9-carboxylate is a bicyclic compound featuring a unique structure that includes a non-4-ene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of a bicyclo[6.1.0]non-4-ene derivative, which is then esterified to form the ethyl ester. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. This includes the use of industrial-grade solvents and catalysts, as well as continuous monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise functionalization and modification of molecules.

Biological Activity

Ethyl (1R,8S,9R)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a bicyclic compound that has gained attention for its biological activity, particularly in the field of bioorthogonal chemistry. This article delves into its biological properties, synthesis methods, and applications in various biochemical contexts.

Structural Characteristics

This compound features a unique bicyclic structure that contributes to its reactivity and stability. The compound's molecular formula is C12H18O2C_{12}H_{18}O_{2}, and it has a molecular weight of approximately 194.28 g/mol . Its stereochemical configuration plays a crucial role in its interaction with biological systems.

Biological Activity

The primary biological significance of this compound lies in its utility as a bioorthogonal reagent. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes, making them invaluable for labeling biomolecules such as proteins and nucleic acids .

  • Bioorthogonal Reactions : The compound is designed to participate in selective tagging reactions, which allow for the visualization and tracking of biomolecules within cells or organisms without disrupting their function.
  • Reactivity : this compound exhibits high reactivity due to its strained bicyclic system, which enhances its ability to undergo cycloaddition reactions .

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis typically begins with 1,5-cyclooctadiene.
  • Reactions : A series of reactions including cyclization and functionalization leads to the formation of the final product.
  • Yield : The overall yield can vary based on the specific synthetic route employed but is generally optimized for efficiency .

Applications

This compound has various applications in biochemical research:

  • Molecular Probes : It serves as a molecular probe for studying protein interactions and cellular processes.
  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructure TypeUnique Features
Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylateBicyclicDifferent stereochemistry affecting reactivity
Bicyclo[6.1.0]nonyne carboxylic acidBicyclicStrained alkyne functionality for enhanced reactivity
Endo-bicyclo[6.1.0]nonene derivativesBicyclicVariations in substituents leading to different electronic properties

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

  • Cellular Imaging : In vivo imaging studies demonstrated the compound's ability to selectively label proteins without disrupting cellular functions.
  • Protein Interaction Studies : Research indicated that this compound could effectively tag specific proteins in complex mixtures, facilitating the study of protein interactions in live cells .

Properties

IUPAC Name

ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOUWGVQCUYLAA-ACNMEMRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CCC=CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.